![molecular formula C12H16O2 B3145317 2-(4-Methyl-benzyl)-butyric acid CAS No. 57144-85-1](/img/structure/B3145317.png)
2-(4-Methyl-benzyl)-butyric acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antibiofilm Agent
2-(4-Methyl-benzyl)-butyric acid has potential applications as an antibiofilm agent . For instance, a compound known as ABC-1 (antibiofilm compound-1), which is synthesized from 5-methoxy-2-[(4-methyl-benzyl) sulfanyl]-1H-benzimidazole, has shown an antibiofilm effect against the Gram-negative bacteria Vibrio cholera and P. aeruginosa .
Synthesis of Benzaldehyde Analogues
This compound can also be used in the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues . These analogues have been synthesized in good yield by the click reaction .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2-(4-Methyl-benzyl)-butyric acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .
Biochemical Pathways
The compound’s reactions at the benzylic position can influence various biochemical pathways, leading to different downstream effects .
Result of Action
The result of the action of 2-(4-Methyl-benzyl)-butyric acid involves changes at the molecular and cellular levels. For example, the compound’s reactions at the benzylic position can lead to the formation of new compounds . These new compounds can have various effects on cells, depending on their chemical properties and the cells’ characteristics.
Action Environment
The action, efficacy, and stability of 2-(4-Methyl-benzyl)-butyric acid can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and the presence of specific enzymes or receptors .
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORCKUHKWCGHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzyl)-butyric acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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